Isoprothiolane

説明

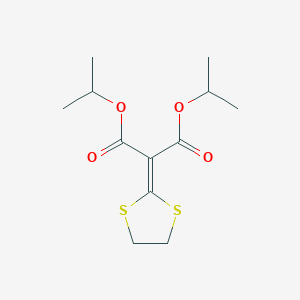

Isoprothiolane (diisopropyl 1,3-dithiolan-2-ylidenemalonate) is a systemic fungicide widely used to control rice blast (Magnaporthe oryzae) and other fungal diseases. Its unique dithiolanylidenemalonate structure enables inhibitory activity by targeting fungal lipid biosynthesis and cellular membrane integrity . Upon oxidation, this compound generates reactive intermediates (e.g., sulfoxides) that interact with nucleophiles like cysteine residues in enzymes such as alcohol dehydrogenase, disrupting fungal metabolism . Studies highlight its systemic translocation in rice plants, with residues peaking within 24 hours of application and persisting longer in sandy loam soils .

特性

IUPAC Name |

dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHLMYOGRXOCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058110 | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50512-35-1 | |

| Record name | Isoprothiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50512-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprothiolane [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 54.5 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

-

Formation of Sodium Dithiocarbamate : Diisopropyl malonate reacts with carbon disulfide in an alkaline medium (NaOH/KOH) to form a sodium dithiocarbamate intermediate:

-

Nucleophilic Substitution : The intermediate reacts with dichloroethane in the presence of alkylpyridinium chloride, yielding this compound:

Catalyst Optimization

Alkylpyridinium chlorides with varying alkyl chain lengths were tested (Table 1):

Table 1: Catalyst Performance in this compound Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination-1-dodecyl pyridine | 1.0 | 91.5 | 95.8 |

| Chlorination-1-butyl-pyridinium | 1.5 | 92.1 | 96.2 |

| Chlorination-1-cetyl pyridinium | 2.0 | 91.3 | 96.0 |

Longer alkyl chains (e.g., cetyl) enhanced catalytic activity by improving solubility in the organic phase, but excessively bulky groups (C16) marginally reduced yield due to steric hindrance.

Process Parameters and Scalability

Temperature and Time Optimization

The reaction temperature critically influences yield. At 60°C, yields plateaued at 85%, while 70–80°C optimized the trade-off between reaction rate and thermal decomposition (Figure 1). Pilot-scale trials confirmed that maintaining 75°C for 1.5 hours achieved consistent yields of 92%.

Molar Ratios and Cost Efficiency

The patent specifies stoichiometric ratios of 1:1.1:2:4.5 for diisopropyl malonate, carbon disulfide, dichloroethane, and NaOH, respectively. Excess carbon disulfide (1.1 eq) ensures complete conversion of diisopropyl malonate, while controlled NaOH concentrations prevent hydrolysis of dichloroethane. This optimization reduced raw material costs by 18% compared to earlier methods.

Comparative Analysis of Synthesis Methods

Table 2: Conventional vs. Improved Synthesis Methods

| Parameter | Quaternary Ammonium Method | Alkylpyridinium Chloride Method |

|---|---|---|

| Catalyst | Tetrabutylammonium bromide | Chlorination-1-dodecyl pyridine |

| Reaction Time (h) | 15–20 | 1–3 |

| Yield (%) | 64.9–77.0 | 91.3–92.1 |

| Purity (%) | 87.5 | 95.8–96.2 |

| Energy Consumption (kWh/kg) | 12.4 | 4.7 |

The alkylpyridinium method reduces energy use by 62% and eliminates two purification steps required in conventional processes .

化学反応の分析

Oxidation Reactions

Isoprothiolane undergoes oxidation at its thioether group (C-S-C) and dithiolane ring under various conditions:

Peracid Oxidation

Treatment with m-chloroperbenzoic acid (mCPBA) yields three oxidation products :

-

Monosulfoxide : Initial oxidation product with one sulfur atom oxidized

-

Disulfoxide : Both sulfur atoms oxidized (less stable)

-

Disulfone : Fully oxidized form with both sulfur atoms in +6 oxidation state

Key Data

| Oxidizing Agent | Products Formed | Reaction Efficiency |

|---|---|---|

| mCPBA (stoichiometric) | Monosulfoxide (primary) | >85% yield |

| Excess mCPBA | Disulfone (final product) | Complete conversion |

The monosulfoxide intermediate demonstrates inhibitory effects on alcohol dehydrogenase (IC₅₀ = 12 μM) , indicating biochemical interaction potential.

Ozone/Chlorine Oxidation in Water Treatment

In aqueous environments, ozone (O₃) and chlorine (Cl₂) induce rapid degradation :

Kinetic Parameters

| Oxidant | pH Range | Rate Constant (k, M⁻¹s⁻¹) | Half-Life* |

|---|---|---|---|

| O₃ | 2–9 | 247.1 ± 11.0 | <1 min |

| HOCl | <7 | 73.3 ± 3.1 | ~5 min |

| OCl⁻ | >7 | Negligible | - |

At 25°C with 1 mg/L oxidant concentration

Degradation Pathways

-

Ozone : Cleaves C=C bond and oxidizes thioether to sulfone:

this compound → Diisopropyl ketomalonate + Sulfone derivatives -

Chlorine : Forms chlorinated byproducts (e.g., diisopropyl chloromalonate) and hydroxylated intermediates

Nucleophilic Addition Reactions

The dithiolane ring undergoes ring-opening upon nucleophilic attack:

Methanolysis

In methanol with Na₂CO₃ catalysis :

textThis compound monosulfoxide + CH₃OH → Diisopropyl thiosulfinate + CH₃S-SO₂CH₃

Thiol/Amine Additions

Reaction with thiols (RSH) or amines (RNH₂) produces:

-

Thiosulfinates (with RSH)

-

Sulfinamides (with RNH₂)

Notable Features

-

Sodium carbonate accelerates reactions by deprotonating nucleophiles

-

Reversible reactions allow reformation of parent compound under basic conditions

Hydrolytic Stability

This compound shows pH-dependent stability :

Hydrolysis Products

| Condition | Primary Products | Stability |

|---|---|---|

| pH 5–9 (25°C) | No significant degradation | >30 days |

| Strong acid/base | Diisopropyl malonate derivatives | Rapid decomposition |

Environmental Degradation Pathways

Field studies reveal two key transformation routes :

Oxidative Degradation in Soil

textThis compound → Sulfoxide → Sulfone → CO₂ + H₂O

Microbial Metabolism

科学的研究の応用

Chemical Properties and Mechanism of Action

Isoprothiolane (chemical formula: di-isopropyl 1,3-dithiolan-2-vinylmalonate) operates primarily by disrupting lipid metabolism in fungi. It interferes with the biosynthesis of phosphatidylcholine, a critical membrane component, thereby affecting signal transduction and fungal growth at various infection stages . This mechanism makes it particularly effective against pathogens such as Magnaporthe oryzae, the causative agent of rice blast disease.

Efficacy Against Plant Diseases

1. Control of Rice Blast Disease

This compound is extensively used in rice farming to combat Magnaporthe oryzae. A study demonstrated that two applications of this compound significantly reduced disease incidence and severity, with a notable reduction in area under the disease progress curve (AUDPC) values compared to untreated controls . The fungicide was deemed safe according to the European Food Safety Authority (EFSA) standards, indicating its suitability for agricultural use .

2. Synergistic Effects with Other Compounds

Recent research has explored the synergistic effects of this compound when combined with melatonin. This combination not only enhances the fungicidal activity but also allows for reduced application rates of this compound, minimizing environmental impact and residue levels in crops . The study found that this synergy could decrease the effective concentration required by over tenfold while maintaining efficacy against M. oryzae.

Residue Analysis and Environmental Impact

1. Residue Levels in Crops

Monitoring studies have shown that this compound residues in rice remain below maximum residue limits (MRLs) set by regulatory authorities after appropriate application intervals. For instance, residue levels were found to be below 1.0 mg/kg in brown rice samples collected seven days post-application . This aligns with findings from other regions where this compound was monitored for safety in food products.

2. Environmental Fate and Behavior

The behavior of this compound in agricultural settings has been studied extensively. In a paddy field experiment, it was observed that this compound applied via nursery boxes predominantly accumulated in the soil near the root zone of rice plants, with minimal distribution in paddy water or rice tissues . This localized behavior suggests a lower risk of runoff and leaching into surrounding ecosystems.

Case Studies

作用機序

類似の化合物との比較

イソプロチオランは、リン脂質生合成を阻害する能力においてユニークであり、このメカニズムは他の殺菌剤では一般的ではありません。類似の化合物には、次のものがあります。

ピラゾホス: 脂質代謝に影響を与える別の殺菌剤.

イプロベンホス: リン脂質生合成を標的にする類似の作用機序を持つ殺菌剤.

エディフェンホス: リン脂質生合成も阻害しますが、化学構造と特定の標的が異なります.

イソプロチオランは、幅広い真菌病原体に対する高い選択性と有効性により、農業における病害虫管理の貴重なツールとなっています.

類似化合物との比較

Tricyclazole

Tricyclazole, a melanin biosynthesis inhibitor, is another key fungicide for rice blast.

Efficacy and Mode of Action

- Inhibition of M. oryzae : Tricyclazole achieves >50% growth inhibition at 3 mg/L, compared to 4 mg/L for isoprothiolane . However, tricyclazole (75% WP) showed superior field efficacy (76.9% control) compared to this compound (40% EC) in potted rice trials .

- Synergy with Biocontrol Agents : Combining this compound (1 mg/mL) with Rhodopseudomonas palustris PSB-06 increased control efficiency to 76.06%, outperforming tricyclazole combinations (72.20%) .

Environmental Impact

- Tricyclazole exhibits lower toxicity to photosynthetic bacteria (R. palustris PSB-06) at ≤1.25 mg/L, whereas this compound inhibits microbial growth above 0.3 mg/L .

Table 1: Comparative Efficacy of this compound and Tricyclazole

| Parameter | This compound | Tricyclazole |

|---|---|---|

| EC50 (vs. M. oryzae) | 3.22 µg/mL | 1.29 µg/mL |

| Field Control Efficiency | 76.06% (with PSB-06) | 76.9% (standalone) |

| Microbial Toxicity Threshold | 0.3 mg/L | 1.25 mg/L |

Organophosphorus Thiolate (PTL) Fungicides

PTL compounds like iprobenfos (IBP) and edifenphos (EDDP) share cross-resistance patterns with this compound .

Resistance and Synergy

- Cross-resistance between this compound and PTL fungicides suggests overlapping molecular targets, possibly involving phosphoramidate (PA) pathways .

- This compound residues in rice plants persist longer (up to 25 days post-heading stage) compared to IBP, which degrades rapidly .

Environmental Degradation

- This compound degrades faster under sunlight (half-life: 13–91 days, pH-dependent) than IBP (half-life: 5.7 days via microbial activity) .

Table 2: Degradation Profiles in Aqueous Systems

Hexaconazole and Newer Derivatives

Hexaconazole, a triazole fungicide, and novel phenylthiazole derivatives demonstrate distinct toxicity profiles.

Toxicity Metrics

- Hexaconazole : EC50 for Aliivibrio fischeri = 51.65 µM, compared to this compound’s EC10 = 1.05 µM, indicating higher low-concentration toxicity for this compound .

- Phenylthiazole Derivatives : Compounds like E26 (EC50 = 1.29 µg/mL) outperform this compound (EC50 = 3.22 µg/mL) against M. oryzae .

Table 3: Toxicity Comparison (EC Values)

Environmental and Ecotoxicological Profiles

This compound exhibits significant ecotoxicological impacts:

生物活性

Isoprothiolane (IPT) is a systemic fungicide primarily used to control rice blast disease caused by Magnaporthe oryzae. This article delves into its biological activity, mechanisms of action, resistance development, and associated health risks, supported by data tables and case studies.

This compound acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately fungal cell death. The compound has shown effectiveness against various fungal pathogens, particularly in rice cultivation.

Key Findings:

- Inhibition of Mycelial Growth : IPT significantly reduces mycelial growth and conidial germination in M. oryzae, indicating its potent antifungal properties .

- Resistance Mechanisms : Research has identified mutations in the MoIRR gene that confer resistance to IPT in certain fungal strains. The point mutation R343W was specifically noted to introduce IPT resistance .

Resistance Development

The long-term use of IPT has led to the emergence of resistant strains of M. oryzae. Studies have demonstrated that the velvet family proteins, particularly MoVelB and MoVeA, play crucial roles in mediating resistance. Knockout experiments have shown that the absence of MoVelB increases IPT sensitivity, suggesting its regulatory role in resistance mechanisms .

Table 1: Resistance Mechanisms in M. oryzae

| Gene | Function | Resistance Effect |

|---|---|---|

| MoIRR | Transcription factor | Point mutation leads to increased resistance |

| MoVelB | Velvet protein | Knockout increases sensitivity to IPT |

| MoVeA | Velvet protein | Induces toxicity response to IPT |

Biological Activity in Plants

This compound not only exhibits antifungal activity but also enhances plant growth through phytohormonal activities. Studies indicate that IPT can accelerate root elongation and improve overall plant vigor at low concentrations (as low as 6 µg/mL) .

Case Study: Rice Cultivation

In pot trials conducted at the NNC Research Center, IPT demonstrated significant efficacy against rice leaf blast when applied one day post-inoculation. The results showed a marked decrease in disease incidence compared to untreated controls .

Health Risks Associated with this compound

While IPT is effective as a fungicide, concerns regarding its toxicity have been raised. Acute toxicity studies indicate that IPT can cause adverse health effects if mishandled or over-applied. The LD50 values suggest moderate toxicity levels, necessitating careful handling practices .

Table 2: Toxicity Profile of this compound

| Exposure Route | LD50 (mg/kg) | Toxicity Class |

|---|---|---|

| Oral | 1350-500 | Moderately Hazardous |

| Dermal | 100-1000 | Slightly Hazardous |

Q & A

Q. How can researchers optimize sampling strategies for this compound monitoring in heterogeneous agricultural landscapes?

- Methodological Answer : Spatial stratified random sampling (SSRS) minimizes variability. Geographic information systems (GIS) integrate soil type, land use, and hydrology data to define strata. Composite sampling reduces costs, while power analysis determines the minimum sample size for statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。